Monazomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

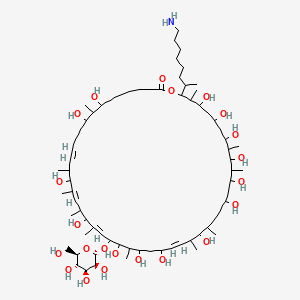

Monazomycin is a macrocyclic polyol lactone first isolated from Streptoverticillium . It is active against Gram-positive bacteria . In solution, monazomycin exists as hydrophilic clusters that, when adsorbed onto a lipid bilayer, can induce voltage-dependent conductance .

Synthesis Analysis

Monazomycin is a positively charged and polyenelike antibiotic produced by Streptomyces . It can induce a voltage-dependent conductance in lipid bilayer membranes. Monazomycin is selective for monovalent cations and can alter the membrane conductance when applied to one or both sides of the membrane .

Molecular Structure Analysis

The molecular formula of Monazomycin is C72H133NO22 . Its molecular weight is 1364.8 g/mol . The structure of Monazomycin was found to be related to that of Monazomycin A based on the analyses of NMR spectra .

Chemical Reactions Analysis

Fluctuation and relaxation analyses were performed on Monazomycin-induced conductance of lipid bilayer membranes . The fluctuation analysis showed principally a rapid voltage-dependent process which is related to the multistate character of the conducting channel .

Physical And Chemical Properties Analysis

Monazomycin has a molecular weight of 1364.8 g/mol . It has a Hydrogen Bond Donor Count of 19 and a Hydrogen Bond Acceptor Count of 23 .

科学的研究の応用

1. Interaction Detector in Planar Bilayer Lipid Membranes

Monazomycin, when operated in a current-clamp mode, serves as a sensitive monitor for interactions of charged substances with planar bilayer lipid membranes. This application is illustrated through the interactions of phosphatidylserine vesicles, poly-L-lysine, cytochrome c, and MgSO4 with lipid bilayers (Cohen & Moronne, 1978).

2. Induction of Voltage-Dependent Conductance in Lipid Bilayer Membranes

Monazomycin induces voltage-dependent conductance changes in lipid bilayer membranes, which have been attributed to the formation of channels across the membrane. The behavior of individual conductance events and the characteristics of these channels have been analyzed in detail (Andersen & Muller, 1982).

3. Measurement of Electroneutral Fluxes of Divalent Cations

Monazomycin is used as a conductance probe to monitor changes in the surface potentials of charged planar phospholipid bilayers, enabling quantitative determinations of electroneutral Ca2+ and Mg2+ fluxes mediated by ionophores (Moronne & Cohen, 1982).

4. Study of Voltage-Dependent Conductance in Relation to Membrane Composition

Research has been conducted on how monazomycin, when present in micromolar amounts, affects the conductance of phospholipid bilayer membranes. This work has provided insights into the interaction of monazomycin with membranes and the resulting voltage-dependent conductance effects (Muller & Finkelstein, 1972).

5. Investigation of Kinetics and Mechanism of Channel Formation

Studies have been conducted to understand the kinetics and mechanisms behind the formation of channels in lipid bilayer membranes by monazomycin. These studies provide insights into the processes of channel formation and their properties (Becucci & Guidelli, 2007).

6. Analyzing Voltage-Dependent Conductance in Model Systems

Monazomycin-treated bilayer membranes have been used to mimic the behavior of "potassium conductance" in biological systems like squid giant axons. These studies help understand the time course of conductance in response to potential changes (Mauro, Nanavati & Heyer, 1972).

Safety And Hazards

When handling Monazomycin, avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUZNIQVZBANAX-XGVCMRGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H133NO22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monazomycin | |

CAS RN |

11006-31-8 |

Source

|

| Record name | Monazomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)

![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)

![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)

![7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)